
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups at positions 3 and 5 The sulfonyl chloride functional group is attached to the 4-position of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. In this case, the β-diketone used is 4-chloroacetophenone, which reacts with hydrazine to form 1-(4-chlorophenyl)-3,5-dimethylpyrazole.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions to yield this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common reagents used in these reactions include amines for nucleophilic substitution and water or aqueous bases for hydrolysis. The major products formed from these reactions are sulfonamides and sulfonic acids.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly sulfonamides, which are important in medicinal chemistry.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies to understand the interaction of sulfonyl chlorides with biological molecules, providing insights into enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes by modifying their active sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Sulfonyl Chlorides: Similar compounds include benzenesulfonyl chloride and toluenesulfonyl chloride, which also undergo nucleophilic substitution reactions. the presence of the pyrazole ring and the 4-chlorophenyl group in this compound imparts unique reactivity and potential biological activity.
Pyrazole Derivatives: Compounds such as 1-phenyl-3,5-dimethylpyrazole and 1-(4-chlorophenyl)-3-methylpyrazole share structural similarities but differ in their functional groups, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLKNUHCVDATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
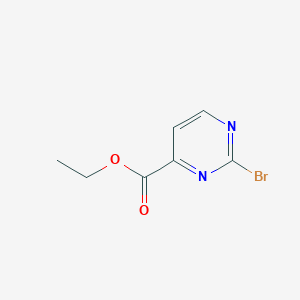
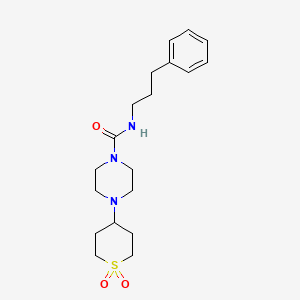
![N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2912509.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)
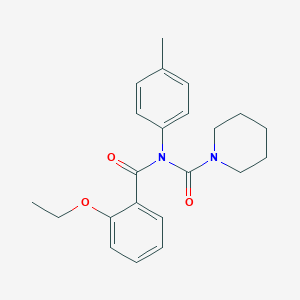
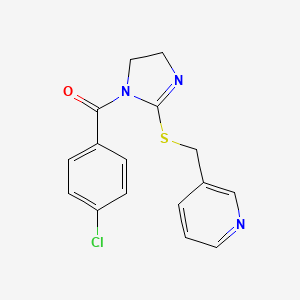
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)
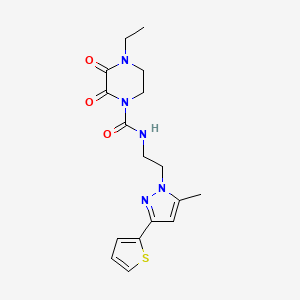
![4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2912520.png)
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)
